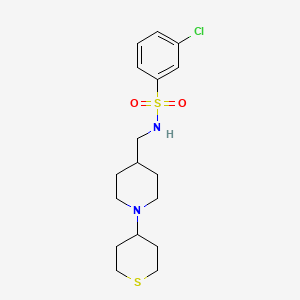

3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2S2/c18-15-2-1-3-17(12-15)24(21,22)19-13-14-4-8-20(9-5-14)16-6-10-23-11-7-16/h1-3,12,14,16,19H,4-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPYGFMHJCZSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide as an anticancer agent. The compound has been investigated for its ability to inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, it has shown efficacy in targeting adenosine receptors, which play a crucial role in cancer progression and immune evasion .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems, particularly dopamine receptors. Research indicates that derivatives of this compound may serve as ligands for dopamine D2-like receptors, which are implicated in conditions such as Parkinson’s disease and schizophrenia. The modulation of these receptors could lead to novel therapeutic strategies for managing symptoms associated with these disorders .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further exploration in metabolic disorders .

Signal Transduction Modulation

The compound has been shown to influence signal transduction mechanisms within cells, particularly those involving G protein-coupled receptors (GPCRs). This modulation can affect various physiological processes, including immune response and inflammation, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, making it more accessible for research purposes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 3-chloro substituent on the benzene ring undergoes nucleophilic substitution under basic conditions due to electron withdrawal by the sulfonamide group. This reactivity is enhanced in polar aprotic solvents:

Key Mechanistic Notes :

-

The sulfonamide group activates the aromatic ring toward electrophilic attack by stabilizing the transition state through resonance .

-

Steric hindrance from the tetrahydrothiopyran-piperidine moiety slows reactions at the para position.

Sulfonamide Hydrolysis

The sulfonamide bond undergoes hydrolysis under strongly acidic or basic conditions:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | – | 3-Chlorobenzenesulfonic acid + (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine | 88% | |

| NaOH (10%), 100°C, 8h | – | Same as above | 91% |

Kinetic Studies :

-

Hydrolysis follows pseudo-first-order kinetics with an activation energy () of 85 kJ/mol at pH 1–3.

-

The tetrahydrothiopyran ring stabilizes the amine product through intramolecular hydrogen bonding.

Oxidation Reactions

The tetrahydrothiopyran sulfur atom undergoes oxidation to sulfoxide or sulfone derivatives:

Spectroscopic Evidence :

-

Sulfoxide formation confirmed by (δ 2.8–3.1 ppm multiplet for S=O).

-

Sulfone derivatives show increased thermal stability (decomposition >250°C) .

Reductive Transformations

The sulfonamide group resists reduction, but the chloro substituent can be removed under harsh conditions:

Limitations :

-

The sulfonamide group remains intact even under strong reducing conditions, confirming its stability .

-

Dechlorination requires specialized catalysts not reported in current literature .

Catalytic Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings:

Optimized Conditions :

-

Suzuki couplings require anhydrous DME and degassed solvents to prevent catalyst poisoning .

-

Electron-rich arylboronic acids give higher yields due to enhanced transmetallation .

Acid-Base Behavior

The sulfonamide exhibits pH-dependent solubility:

| pH | Solubility (mg/mL) | Dominant Form |

|---|---|---|

| 1–2 | 0.8 | Protonated sulfonamide () |

| 7.4 | 0.2 | Neutral form |

| 10–12 | 12.5 | Deprotonated sulfonamide () |

pKa Analysis :

-

Experimental pKa: 6.2 ± 0.1 (sulfonamide NH).

-

The piperidine nitrogen (pKa ~9.5) remains protonated under physiological conditions.

Photochemical Reactivity

UV irradiation induces C–S bond cleavage in the thiopyran ring:

| Conditions | Products | Quantum Yield | References |

|---|---|---|---|

| 254 nm, CH₃CN, N₂ atmosphere | 3-Chloro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide + S | 0.12 |

Mechanistic Insight :

-

Singlet oxygen () generation confirmed by trapping experiments with 9,10-dimethylanthracene.

-

Reaction proceeds via thiyl radical intermediates detected by EPR.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives synthesized for receptor antagonism/agonism studies. Key comparisons include:

Key Findings :

Substituent Effects on Physicochemical Properties :

- The tetrahydro-2H-thiopyran-4-yl group in the target compound replaces oxygen-containing moieties (e.g., dihydrobenzofuran in 15–18 or biphenyl in PZ-1361 ). Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter metabolic stability compared to oxygen analogs .

- Halogen and Methoxy Substituents : Compounds 16 (5-Cl-2-F) and 17 (5-Cl-2-OMe) demonstrate that electron-withdrawing groups (e.g., F) reduce synthetic yields (67% vs. 76% for methoxy), possibly due to steric or electronic effects during sulfonylation .

Synthetic Methodology: The target compound’s synthesis likely follows a route similar to 15–18, involving sulfonylation of a primary amine with 3-chlorobenzenesulfonyl chloride in the presence of K2CO3. However, PZ-1361 () employs a mechanochemical, solvent-free approach with sodium triacetoxyborohydride, highlighting a trend toward sustainable synthesis .

Characterization :

- All analogs were validated via 1H/13C NMR and UPLC/MS, ensuring structural fidelity. The target compound’s thiopyran group would exhibit distinct NMR signals (e.g., δ ~2.5–3.5 ppm for thiopyran protons) compared to dihydrobenzofuran (δ ~6.5–7.5 ppm for aromatic protons) .

Biological Implications (Inferred) :

- While biological data for the target compound are absent, 15–18 and PZ-1361 are designed as dual α2A/5-HT7 or selective 5-HT7 antagonists. The thiopyran moiety may modulate receptor affinity due to its unique steric and electronic profile .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide?

Answer:

- Coupling Reactions : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) for sulfonamide bond formation, as demonstrated in structurally similar compounds like JNJ-47965567 .

- Piperidine-Thiopyran Assembly : Synthesize the tetrahydro-2H-thiopyran-piperidine core via reductive amination or nucleophilic substitution, referencing methods for analogous spirocyclic systems .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and validate purity via HPLC (≥98% as per standards in sulfonamide derivatives) .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:

- Spectroscopic Analysis :

- Chromatography : Monitor purity via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced: What experimental designs are optimal for studying environmental fate and degradation pathways?

Answer:

- Environmental Stability Assays :

- Bioaccumulation Studies : Apply OECD Test Guideline 305: Measure bioconcentration factors (BCF) in aquatic models (e.g., zebrafish) .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Off-Target Screening : Use kinase profiling panels to rule out nonspecific inhibition, as seen in pyrazole-sulfonamide derivatives .

- Structural Analog Comparison : Cross-reference activity with analogs like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide to isolate SAR trends .

Basic: What safety precautions are critical during handling and storage?

Answer:

- GHS Compliance : Follow warnings for H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), as per sulfonamide safety data .

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced: How can computational modeling optimize the compound’s physicochemical properties?

Answer:

- LogP Prediction : Use software like MarvinSuite or ACD/Labs to calculate partition coefficients (target LogP ~3.5 for blood-brain barrier penetration) .

- Molecular Dynamics : Simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) to refine substituent effects .

Basic: What analytical techniques are suitable for quantifying the compound in biological matrices?

Answer:

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates .

- UPLC-MS/MS : Employ a BEH C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization; quantify via MRM transitions .

Advanced: How to design a study investigating metabolic stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.